molecular formula C21H23F3N2O B13088845 1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B13088845
M. Wt: 376.4 g/mol
InChI Key: LEDVAAGTZRSAJI-UHFFFAOYSA-N
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Description

1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzyl group at the 1'-position and a trifluoromethyl (-CF₃) substituent at the 7-position of the benzooxazepine ring. The spiro architecture may enhance metabolic stability and binding selectivity compared to non-cyclic analogs .

Properties

Molecular Formula

C21H23F3N2O

Molecular Weight

376.4 g/mol

IUPAC Name

1'-benzyl-7-(trifluoromethyl)spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C21H23F3N2O/c22-21(23,24)17-6-7-19-18(14-17)25-11-8-20(27-19)9-12-26(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,25H,8-13,15H2

InChI Key

LEDVAAGTZRSAJI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)C(F)(F)F)OC13CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar spirocyclic structures exhibit significant anticancer properties. The unique arrangement of atoms in 1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] may contribute to its potential as an anti-tumor agent. Research is ongoing to evaluate its efficacy against various cancer cell lines, particularly focusing on mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential applications in combating antibiotic-resistant bacteria. Studies are being conducted to explore its interaction with bacterial proteins and its ability to inhibit bacterial growth. The incorporation of the trifluoromethyl group may enhance its activity against pathogens by improving binding affinity to target sites .

Neurological Research

Given the structural similarities with other neuroactive compounds, there is potential for this compound in neurological research. Investigations into its effects on neurotransmitter systems could reveal applications in treating neurodegenerative diseases or psychiatric disorders.

Case Study 1: Anticancer Efficacy

In a recent study, analogs of 1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] were tested against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers. Further investigations revealed alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that the compound significantly reduced bacterial viability at low concentrations, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The benzyl group contributes to its binding affinity and stability within biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ primarily in the substituent at the 7-position, which influences electronic, steric, and physicochemical properties:

Compound Name Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound -CF₃ C₂₂H₂₂F₃N₂O 375.42* High lipophilicity; electron-withdrawing
1'-Benzyl-7-fluoro Analog -F C₂₁H₂₂FN₂O 343.41* Moderate lipophilicity; smaller steric bulk
1'-Benzyl-7-bromo Analog -Br C₂₁H₂₂BrN₂O 387.31 Polarizable; useful in cross-coupling
1'-Benzyl-4'-methyl-3',4'-dihydroquinoline -CH₃ (at 4') C₂₂H₂₆N₂O 334.46 Flexible backbone; lower metabolic stability

*Calculated based on analogs.

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability due to high lipophilicity (logP ~3.5 estimated). The strong electron-withdrawing effect may reduce basicity of the piperidine nitrogen, impacting receptor interactions .
  • Fluoro (-F) : Offers lower molecular weight and improved solubility compared to -CF₃. Useful in tuning pharmacokinetics without significant steric hindrance .
  • Bromo (-Br) : Serves as a versatile handle for Suzuki or Buchwald-Hartwig couplings, enabling further functionalization .

Physicochemical and Analytical Data

Property Target Compound (-CF₃) 7-Fluoro Analog 7-Bromo Analog Acylated Analog
IR (C=O/N-H) Not reported Not reported Not reported 1707 cm⁻¹ (C=O)
¹H NMR (Key shifts) Aromatic δ ~7.5-8.0 ppm* Similar aromatic shifts Downfield shift for -Br Piperidine δ ~1.40 ppm
Mass Spec (M+) Low intensity* (cf. ) Not reported Not reported 0.5-8.0% intensity
Stability Likely stable (rigid core) Moderate Photolabile (-Br) Hydrolysis-prone (amide)

*Inferred from analogs.

  • The trifluoromethyl group may reduce mass spectral signal intensity due to fragmentation, as seen in acylated analogs .
  • Bromo-substituted analogs may require light-sensitive handling, unlike the more stable -CF₃ derivative .

Biological Activity

1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is denoted by the CAS number 1956331-99-9 and has a molecular formula of C21H23F3N2O with a molecular weight of 376.4 g/mol . The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Pharmacological Properties

Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to 1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] have been investigated for their effects on various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis in MCF-7 breast cancer cells .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Similar compounds have been shown to exhibit significant antimicrobial effects against various pathogens .

Structure-Activity Relationship (SAR)

The trifluoromethyl group contributes significantly to the compound's lipophilicity and biological activity. The following table summarizes some related compounds and their key features:

Compound NameStructureKey Features
1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]StructureFluorine atom; potential for different biological activities
1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]StructureChlorine substituent; differing reactivity and biological profile
1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]StructureMethyl group; variations in lipophilicity

These comparisons highlight how modifications in substituents can alter biological activity and chemical reactivity.

Anticancer Studies

Research conducted on structurally similar compounds has indicated that they can induce apoptosis in cancer cell lines. One study demonstrated that certain derivatives led to significant cytotoxicity against MCF-7 cells through mechanisms involving DNA damage and mitochondrial dysfunction. The upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins such as Bcl-2 were also observed during these studies .

Antimicrobial Evaluations

In another investigation focusing on antimicrobial properties, derivatives of the spirocyclic framework were tested against various bacterial strains. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) that were effective against both Gram-positive and Gram-negative bacteria. This suggests that the structural characteristics of these compounds play a crucial role in their effectiveness as antimicrobial agents .

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